molecular formula C10H15N3O3 B2861581 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid CAS No. 1154326-92-7

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B2861581
CAS No.: 1154326-92-7
M. Wt: 225.248
InChI Key: DSYNSYHZHZXSOF-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, attached to a piperidine ring. The presence of the methyl group at the 3-position of the oxadiazole ring adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring followed by its attachment to the piperidine ring. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound could be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid:

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another related compound with potential biological activity.

Uniqueness: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its piperidine ring and the presence of the methyl group on the oxadiazole ring contribute to its uniqueness.

Properties

IUPAC Name

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7-11-9(16-12-7)6-13-4-2-8(3-5-13)10(14)15/h8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYNSYHZHZXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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